[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine 5’-monophosphate disodium salt is a nucleotide that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is used as a monomer in RNA and is essential for the synthesis of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine 5’-monophosphate disodium salt can be synthesized through enzymatic methods. One common method involves the phosphorylation of cytidine by cytidine monophosphate kinase using adenosine triphosphate or guanosine triphosphate as phosphate donors . Another method involves the enzymatic preparation using CMP synthetase from CTP and Neu5Ac .
Industrial Production Methods
In industrial settings, cytidine 5’-monophosphate disodium salt is often produced through fermentation processes involving microbial strains that can synthesize nucleotides. The fermentation broth is then subjected to various purification steps, including filtration, ion-exchange chromatography, and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-monophosphate disodium salt undergoes several types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form cytidine diphosphate and cytidine triphosphate.
Hydrolysis: It can be hydrolyzed to cytidine and inorganic phosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Phosphorylation: Requires cytidine monophosphate kinase and adenosine triphosphate or guanosine triphosphate.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Major Products Formed
Cytidine diphosphate: and cytidine triphosphate are major products formed during phosphorylation.
Cytidine: and inorganic phosphate are products of hydrolysis.
Scientific Research Applications
Cytidine 5’-monophosphate disodium salt has a wide range of applications in scientific research:
Mechanism of Action
Cytidine 5’-monophosphate disodium salt exerts its effects primarily through its role as a nucleotide. It serves as a substrate for enzymes involved in the synthesis of RNA and DNA. The compound is phosphorylated to form cytidine diphosphate and cytidine triphosphate, which are essential for nucleic acid synthesis . It also acts as a nucleotide carrier for sugars, facilitating various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-monophosphate disodium salt: Another nucleotide used in RNA synthesis.
Uridine 5’-monophosphate disodium salt: Similar in structure and function, used in RNA synthesis.
Guanosine 5’-monophosphate disodium salt: Involved in RNA synthesis and cellular signaling.
Uniqueness
Cytidine 5’-monophosphate disodium salt is unique due to its specific role in the synthesis of cytidine diphosphate and cytidine triphosphate, which are crucial for RNA and DNA synthesis. Its ability to act as a nucleotide carrier for sugars also sets it apart from other similar compounds .
Properties
IUPAC Name |
disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTPYBRGLGSMRA-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3Na2O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.